alpha-L-2-Fluorofucopyranose
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Overview
Description
Alpha-L-2-Fluorofucopyranose: is a fluorinated derivative of the monosaccharide L-fucose This compound is of significant interest due to its potential applications in biochemical research and its role as an inhibitor in various biological processes
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of alpha-L-2-Fluorofucopyranose typically involves the fluorination of L-fucose. One common method is the use of diethylaminosulfur trifluoride (DAST) as a fluorinating agent. The reaction is carried out under anhydrous conditions, often in a solvent such as dichloromethane, at low temperatures to prevent side reactions. The process involves the selective fluorination of the hydroxyl group at the 2-position of the fucose molecule.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the fluorination process. Additionally, purification steps such as chromatography are employed to isolate the desired product from reaction by-products.
Chemical Reactions Analysis
Types of Reactions: Alpha-L-2-Fluorofucopyranose can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the fluorinated sugar into its corresponding alcohol.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Nucleophiles such as thiols, amines, and azides can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
Alpha-L-2-Fluorofucopyranose has several scientific research applications:
Chemistry: It is used as a probe to study carbohydrate interactions and metabolism.
Biology: The compound serves as an inhibitor of fucosylation processes in biological systems, making it useful for studying glycosylation pathways.
Industry: The compound can be used in the synthesis of complex carbohydrates and glycoconjugates for various industrial applications.
Mechanism of Action
The mechanism of action of alpha-L-2-Fluorofucopyranose involves its incorporation into metabolic pathways where it acts as an inhibitor. The fluorine atom at the 2-position interferes with the normal enzymatic processes, such as fucosylation, by mimicking the natural substrate but preventing the completion of the reaction. This inhibition can affect various molecular targets and pathways, including those involved in cell wall biosynthesis and glycoprotein formation.
Comparison with Similar Compounds
L-Fucopyranose: The non-fluorinated form of the compound.
2-Fluoro-L-Fucose: Another fluorinated derivative with similar inhibitory properties.
Alpha-L-Fructopyranose: A structurally related sugar with different functional properties.
Uniqueness: Alpha-L-2-Fluorofucopyranose is unique due to the specific position of the fluorine atom, which imparts distinct chemical and biological properties. Its ability to inhibit fucosylation processes makes it a valuable tool for studying carbohydrate metabolism and developing therapeutic agents.
Biological Activity
Alpha-L-2-Fluorofucopyranose, a fluorinated analog of L-fucose, has garnered attention in recent years due to its potential biological activities, particularly in the context of cancer therapy and plant biology. This compound acts as an inhibitor of fucosylation, a critical post-translational modification that influences various biological processes, including cell signaling, adhesion, and immune responses. This article explores the biological activity of this compound, focusing on its mechanisms of action, effects on cell proliferation, and implications for therapeutic applications.
This compound functions primarily by inhibiting the synthesis of GDP-fucose, a nucleotide sugar essential for fucosylation. This inhibition occurs through metabolic incorporation into the fucosylation pathway, leading to reduced levels of fucosylated glycans on cell surfaces. The key mechanisms identified include:
- Inhibition of Fucosyltransferases : this compound disrupts the activity of fucosyltransferases, enzymes responsible for adding fucose to glycoproteins and glycolipids. This results in decreased core fucosylation levels on important receptors like EGFR and integrins, which are crucial for cell signaling and migration .
- Impact on Cell Signaling : The reduction in fucosylation has downstream effects on signaling pathways. Studies have shown that treatment with this compound leads to decreased phosphorylation of key signaling molecules such as AKT and ERK in liver cancer cells (HepG2), indicating impaired cell proliferation and survival signals .
Biological Activity in Cancer
Research indicates that this compound exhibits significant anti-cancer properties:
- Inhibition of Tumor Growth : In vitro studies demonstrate that treatment with this compound significantly reduces cell proliferation and colony formation in soft agar assays, a hallmark of tumorigenicity. Furthermore, xenograft models have shown reduced tumor formation in animals treated with this compound .
- Effects on Specific Cancer Types : The compound has been particularly effective against liver cancer cells. It was observed that at concentrations as low as 10 μM, this compound could significantly inhibit core fucosylation, leading to reduced tumor growth and altered cellular behaviors .
Biological Activity in Plant Systems
This compound also plays a role in plant biology:
- Inhibition of Cell Wall Fucosylation : In plant systems, this compound has been shown to inhibit the fucosylation of cell wall polysaccharides. This effect is mediated through its conversion to GDP-2F-Fuc by L-fucose kinase, leading to impaired biosynthesis of pectic polysaccharides .
Case Studies and Research Findings
Several studies provide insights into the biological activity of this compound:
Properties
CAS No. |
74554-11-3 |
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Molecular Formula |
C6H11FO4 |
Molecular Weight |
166.15 g/mol |
IUPAC Name |
(2R,3S,4R,5S,6S)-3-fluoro-6-methyloxane-2,4,5-triol |
InChI |
InChI=1S/C6H11FO4/c1-2-4(8)5(9)3(7)6(10)11-2/h2-6,8-10H,1H3/t2-,3-,4+,5-,6+/m0/s1 |
InChI Key |
IRKXGKIPOMIQOD-MDMQIMBFSA-N |
Isomeric SMILES |
C[C@H]1[C@H]([C@H]([C@@H]([C@@H](O1)O)F)O)O |
Canonical SMILES |
CC1C(C(C(C(O1)O)F)O)O |
Origin of Product |
United States |
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